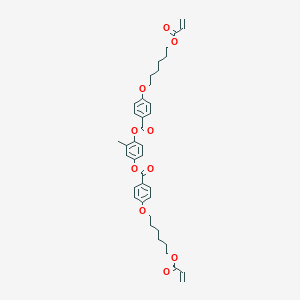

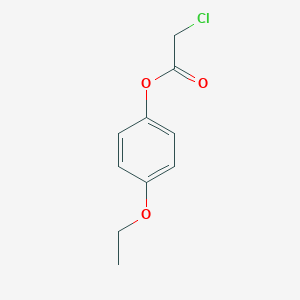

![molecular formula C56H48N2 B051436 4,4'-双[4-(二对甲苯胺)苯乙烯基]联苯 CAS No. 119586-44-6](/img/structure/B51436.png)

4,4'-双[4-(二对甲苯胺)苯乙烯基]联苯

描述

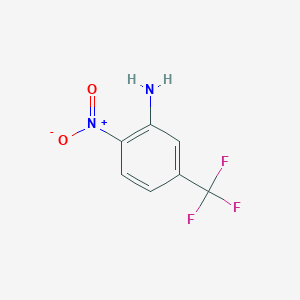

“4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl”, also known as DPAVBi, is widely used as a sky-blue fluorescent emitter in OLED devices . It is also used as a blue dopant for white TADF-OLED devices . Bearing two triarylamine end units, DPAVBi is electron-rich in nature .

Molecular Structure Analysis

The molecular formula of DPAVBi is C56H48N2 . It has a molecular weight of 748.99 g/mol . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis

DPAVBi is primarily used in the field of organic electronics, particularly as a sky-blue fluorescent emitter in OLED devices . Its electron-rich nature, due to the presence of two triarylamine end units, makes it suitable for these applications .Physical And Chemical Properties Analysis

DPAVBi is a solid at 20 degrees Celsius . It has a molecular weight of 748.99 g/mol .科学研究应用

Sky-Blue Fluorescent Emitter in OLED Devices

DPAVBi is widely used as a sky-blue fluorescent emitter in Organic Light Emitting Diodes (OLED) devices . This application is significant in the field of display technology, contributing to the development of high-quality, energy-efficient displays.

Blue Dopant for White TADF-OLED Devices

DPAVBi is also used as a blue dopant for white Thermally Activated Delayed Fluorescence (TADF) OLED devices . This allows for the creation of white light in OLEDs, which is crucial for lighting applications and full-color displays.

Hole-Transporting Material in Organic Electronic Devices

Bearing two triarylamine end units, DPAVBi is electron-rich in nature. It has applications as a hole-transporting material in organic electronic devices . This property is essential for the efficient operation of these devices.

Dopant for Fluorescent Host Material

DPAVBi may be used as a dopant for fluorescent host material , 6-anthracene-9-yl-2,3-di-p-tolyl benzo [b]thiophene (ATB), for the fabrication of OLEDs . This enhances the efficiency and color quality of the OLEDs.

Host Material for Other Emitters

It has been demonstrated that DPAVBi serves as an excellent host material for other emitters . For instance, OLEDs using 2F-DPA as the fluorescent host exhibit pure blue emission, high luminance, high current efficiency, and high external quantum efficiency .

Component in White Organic Light Emitting Diodes

DPAVBi is also used as a component in white organic light emitting diodes . This application is significant in the development of lighting solutions and display technologies.

作用机制

Target of Action

DPAVBi is primarily targeted towards organic electronic devices, particularly in the field of optoelectronics . It is widely used as a sky-blue fluorescent emitter in Organic Light Emitting Diodes (OLEDs) and as a blue dopant for white Thermally Activated Delayed Fluorescence (TADF)-OLED devices .

Mode of Action

DPAVBi, bearing two triarylamine end units, is electron-rich in nature . This allows it to interact effectively with the electronic systems of OLEDs. When an electric current is applied, DPAVBi emits a sky-blue fluorescence, enhancing the visual output of the device .

Biochemical Pathways

The compound can be prepared through the Grignard reaction of brominated tetrahydrofuran and p-toluidine, or through the condensation reaction of 4,4’-dibromo diphenylmethane and p-toluidine .

Result of Action

The primary result of DPAVBi’s action is the emission of sky-blue fluorescence when used in OLED devices . This makes it an effective material for enhancing the color and brightness of electronic displays.

Action Environment

The efficacy and stability of DPAVBi are influenced by environmental factors. It should be stored at room temperature in a cool, dry place . Exposure to heat sources and open flames should be avoided to maintain its stability and prevent degradation .

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQXTXTYKAEHQV-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H48N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347461 | |

| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |

CAS RN |

119586-44-6 | |

| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

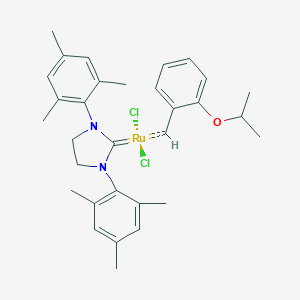

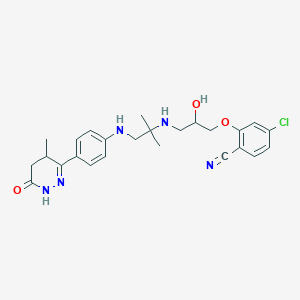

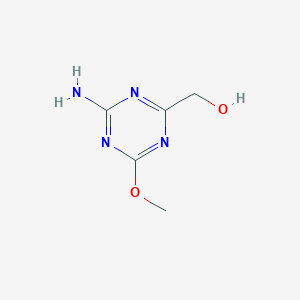

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)